Dihydropyrocurzerenone
Overview
Description
Dihydropyrocurzerenone is a natural product derived from the plant genus Chloranthus, belonging to the Chloranthaceae family . It is a furanosesquiterpene, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C15H18O, and it has a molecular weight of 214.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydropyrocurzerenone can be synthesized through various organic reactions involving furan and sesquiterpene precursors. The synthesis typically involves cyclization reactions under controlled conditions to form the furan ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound involves extraction from natural sources, such as the resin of Commiphora sphaerocarpa . The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form. The industrial methods aim to maximize yield while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Dihydropyrocurzerenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced furan derivatives with increased hydrogen content.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
Dihydropyrocurzerenone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dihydropyrocurzerenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways, possibly by inhibiting key enzymes involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Lindestrene: Another furanosesquiterpene with similar biological activities.
Furanoeudesma-1,3-diene: A compound with a similar structure and aroma profile.
Uniqueness: Dihydropyrocurzerenone is unique due to its specific molecular structure, which contributes to its distinct biological activities and aroma profile. Its ability to modulate inflammatory pathways sets it apart from other similar compounds, making it a valuable subject of research in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(8R)-1,5,8-trimethyl-6,7,8,9-tetrahydrobenzo[e][1]benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQCNWWIXOLIAV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.